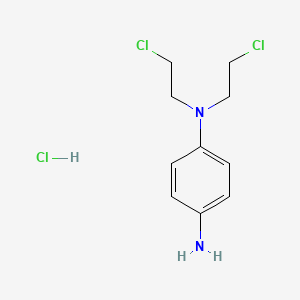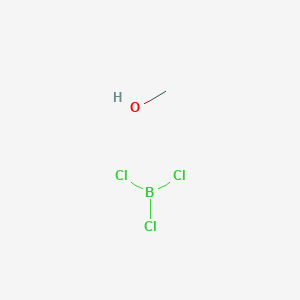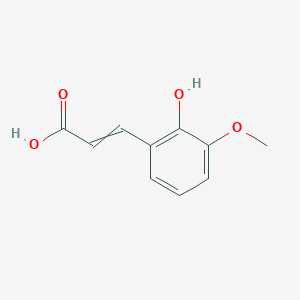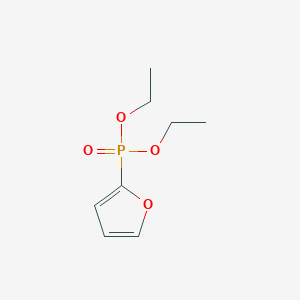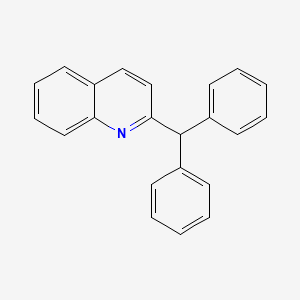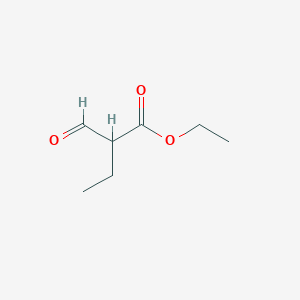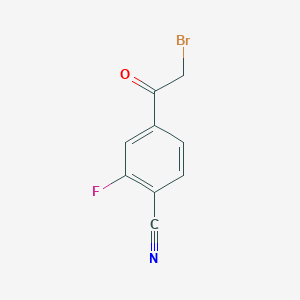
4-(2-Bromoacetyl)-2-fluorobenzonitrile
描述
4-(2-Bromoacetyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromoacetyl group at the fourth position and a fluorine atom at the second position
作用机制
Target of Action
The primary target of 4-(2-Bromoacetyl)-2-fluorobenzonitrile is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, which are lipid compounds involved in various physiological processes such as inflammation and blood clotting .
Mode of Action
It is known that the compound can inhibit the activity ofhuman monoamine oxidase (MAO) A and B . This inhibition could potentially lead to changes in neurotransmitter levels, affecting various neurological processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Prostaglandin G/H synthase 1 could disrupt the synthesis of prostanoids, affecting inflammatory responses and other related processes . Similarly, the inhibition of MAO A and B could affect the metabolism of monoamine neurotransmitters, potentially impacting mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For instance, the inhibition of Prostaglandin G/H synthase 1 could potentially reduce inflammation, while the inhibition of MAO A and B could potentially affect mood and behavior .
生化分析
Biochemical Properties
4-(2-Bromoacetyl)-2-fluorobenzonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as monoamine oxidase (MAO), where it acts as an inhibitor . This interaction is significant because it can influence the activity of MAO, which is involved in the metabolism of neurotransmitters. The inhibition of MAO by this compound can lead to increased levels of neurotransmitters, affecting various physiological processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO can alter the levels of neurotransmitters within cells, impacting cell signaling pathways that rely on these molecules . Additionally, changes in gene expression and cellular metabolism can occur as a result of these altered signaling pathways, leading to various cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of enzymes like MAO, inhibiting their activity . This inhibition can prevent the breakdown of neurotransmitters, leading to increased levels of these molecules in the brain. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of MAO and the subsequent increase in neurotransmitter levels . At higher doses, toxic or adverse effects can occur, including potential damage to cells and tissues. Threshold effects are observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes that catalyze the breakdown of organic molecules, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall activity and effects of the compound within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the localization and concentration of the compound within different cellular compartments, influencing its overall activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity by positioning it in proximity to its target biomolecules, such as enzymes or receptors, thereby enhancing its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by acetylation. One common method includes the following steps:
Bromination: 2-Fluorobenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group.
Acetylation: The brominated intermediate is then reacted with acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
化学反应分析
Types of Reactions
4-(2-Bromoacetyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the bromoacetyl group to carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
4-(2-Bromoacetyl)-2-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein interactions.
相似化合物的比较
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Bromo-4’-cyanoacetophenone: Another related compound with different substitution patterns on the benzene ring.
Bromoacetyl bromide: A simpler compound used as a reagent in organic synthesis.
Uniqueness
4-(2-Bromoacetyl)-2-fluorobenzonitrile is unique due to the presence of both a bromoacetyl group and a fluorine atom on the benzene ring. This combination of substituents can enhance its reactivity and specificity in chemical and biological applications, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(2-bromoacetyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWXIJWVFBDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366790-50-3 | |
| Record name | 4-(2-bromoacetyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


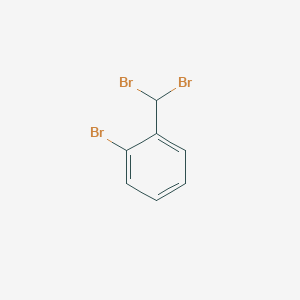
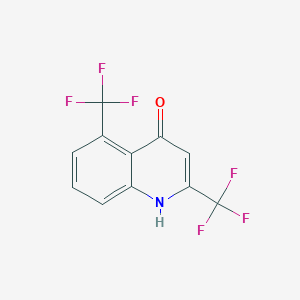


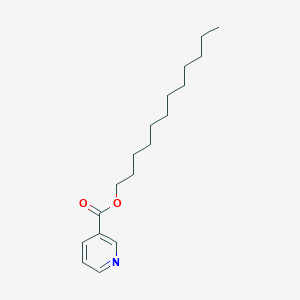
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
